molecular formula C18H20N2O4S B3580296 N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3580296
M. Wt: 360.4 g/mol
InChI Key: KSWDZTZVTDYMCS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 3-methylphenyl group and a morpholin-4-ylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide typically involves a multi-step process. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with morpholine to form 3-methylphenyl morpholin-4-ylsulfonate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: Similar in structure but lacks the morpholin-4-ylsulfonyl group.

    N-(3-methylphenyl)-N’-phenylurea: Contains a urea linkage instead of the benzamide core.

    N-(3-methylphenyl)-N’-phenylthiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen.

Uniqueness

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both the morpholin-4-ylsulfonyl group and the benzamide core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(3-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-3-2-4-16(13-14)19-18(21)15-5-7-17(8-6-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWDZTZVTDYMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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